Voxelotor

Catalog No.
S546872
CAS No.
1446321-46-5
M.F
C19H19N3O3
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voxelotor

CAS Number

1446321-46-5

Product Name

Voxelotor

IUPAC Name

2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)-3-pyridinyl]methoxy]benzaldehyde

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3

InChI Key

FWCVZAQENIZVMY-UHFFFAOYSA-N

SMILES

Array

solubility

insoluble in water

Synonyms

Voxelotor, GBT-440, GBT 440, GBT440, GTx-011, GTx011, GTx 011; Oxbryta.

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O

The exact mass of the compound Voxelotor is 337.1426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Voxelotor is a first-in-class allosteric modulator of hemoglobin, specifically engineered as a hemoglobin S (HbS) polymerization inhibitor [1]. Unlike classical aromatic aldehydes, it binds to the N-terminal valine of the hemoglobin alpha chain with a highly efficient 1:1 stoichiometry, stabilizing the oxygenated (R) state to prevent sickling [2]. For procurement and formulation scientists, Voxelotor is characterized as a Biopharmaceutics Classification System (BCS) Class II molecule, presenting low aqueous solubility but high permeability, which necessitates specialized solid-state formulation strategies—such as cocrystallization or amorphous solid dispersions—for optimal in vitro and in vivo deployment [1].

Substituting Voxelotor with older, generic aromatic aldehydes like 5-hydroxymethylfurfural (5-HMF) fundamentally compromises assay efficiency and physiological relevance [1]. 5-HMF requires a 2:1 binding stoichiometry and exhibits poor red blood cell (RBC) partitioning, necessitating massive, non-physiological doses to achieve a measurable shift in oxygen affinity, which often leads to off-target toxicity in complex biological matrices[1]. Furthermore, while structural analogs like GBT1118 are available, they exhibit divergent pharmacokinetic profiles; GBT1118 is optimized for sustained exposure in murine models, whereas Voxelotor is the definitive benchmark for human-translational assays, making them non-interchangeable depending on the specific laboratory workflow[2].

Erythrocyte Partitioning Efficiency vs. Early Analogs

Voxelotor exhibits an exceptional ability to sequester into target cells, demonstrating an RBC-to-plasma partitioning ratio of ~150:1 [1]. In head-to-head pharmacokinetic evaluations, this represents a nearly 4-fold improvement over earlier developmental analogs (e.g., Compound 31), which achieved a ratio of only ~38:1 [1].

Evidence DimensionRBC/Plasma Partitioning Ratio
Target Compound Data~150:1 (Voxelotor)
Comparator Or Baseline~38:1 (Compound 31)
Quantified Difference~3.9-fold higher erythrocyte sequestration
ConditionsIn vivo pharmacokinetic profiling

This extreme partitioning ensures that researchers can achieve therapeutic target saturation at low systemic doses, minimizing off-target matrix effects in complex whole-blood assays.

Oxygen Dissociation Curve (p50) Shift vs. 5-HMF

In comparative oxygen equilibrium curve (OEC) assays across physiological pH ranges (6.5 to 7.5), Voxelotor induces a statistically significant left-shift in the p50 of hemoglobin at low micromolar concentrations[1]. When tested at equivalent concentrations, the legacy comparator 5-HMF fails to produce a significant deviation from the baseline control, requiring substantially higher molarity to achieve a comparable allosteric effect[1].

Evidence DimensionHemoglobin p50 Left-Shift (O2 Affinity)
Target Compound DataSignificant p50 reduction at pH 6.5, 7.0, and 7.5 (p<0.05)
Comparator Or BaselineNo significant p50 shift at equivalent low concentrations (5-HMF)
Quantified DifferenceSuperior allosteric potency at low μM dosing
ConditionsCell-free HbA assays across pH 6.5-7.5

Procuring Voxelotor allows researchers to conduct high-sensitivity hemoglobin modulation assays without the confounding variable of high-dose solvent toxicity required for weaker aldehydes.

Solid-State Formulation Processability: Cocrystals vs. Free Base

As a BCS Class II compound, the marketed Voxelotor free base (Form-II) exhibits inherently poor aqueous solubility, which can bottleneck liquid formulation workflows[1]. However, Voxelotor is highly amenable to crystal engineering; formulating it as a 1:0.5 cocrystal with oxalic acid (VOX-OA) yields superior equilibrium solubility at pH 4.5 and 6.8 compared to the Form-II free base, while maintaining stability under milling and high-humidity stress conditions[1].

Evidence DimensionEquilibrium Aqueous Solubility
Target Compound DataEnhanced solubility and stability (VOX-OA Cocrystal)
Comparator Or BaselinePoor aqueous solubility (Voxelotor Form-II Free Base)
Quantified DifferenceSignificant solubility amplification at physiological pH
ConditionspH 4.5 and 6.8 equilibrium solubility assays; mechanical milling stress

Formulation scientists should procure Voxelotor with the intent to utilize cocrystallization or amorphous solid dispersions to bypass its baseline solubility limits in oral drug delivery models.

Model-Specific Pharmacokinetics: Voxelotor vs. GBT1118

Selection between Voxelotor and its close analog GBT1118 must be dictated by the target species. In murine sickle cell disease (SCD) models, Voxelotor struggles to consistently maintain the target 30% hemoglobin occupancy due to rapid murine clearance, whereas GBT1118 achieves >40% occupancy and a longer half-life [1]. Conversely, Voxelotor is perfectly optimized for human hemoglobin kinetics [1].

Evidence DimensionHemoglobin Target Occupancy in Murine Models
Target Compound DataSub-optimal target occupancy (<30%) in mice (Voxelotor)
Comparator Or Baseline>40% sustained occupancy (GBT1118)
Quantified DifferenceGBT1118 provides superior exposure in mice; Voxelotor is human-optimized
ConditionsRepeated oral dosing in Townes transgenic SCD mice

Buyers must select GBT1118 for sustained in vivo murine hypoxia studies, but must procure Voxelotor for human ex vivo blood assays or clinical translation research.

Human Ex Vivo Hemoglobin Modulation Assays

Due to its 1:1 binding stoichiometry and profound left-shifting of the p50 oxygen dissociation curve at low concentrations, Voxelotor is the premier positive control for ex vivo human whole-blood assays [1]. It is specifically chosen over 5-HMF to avoid the matrix toxicity associated with high-dose legacy aldehydes.

Advanced Solid-State Formulation and Cocrystal Engineering

Because Voxelotor is a classic BCS Class II molecule, it serves as an excellent active pharmaceutical ingredient (API) for benchmarking novel solubility-enhancement platforms [2]. Industrial formulation teams procure Voxelotor to test the efficacy of hot-melt extrusion, amorphous solid dispersions, and novel coformers (e.g., oxalic or succinic acid) in overcoming pH-dependent solubility bottlenecks [2].

Targeted Erythrocyte Partitioning Studies

With an exceptional RBC-to-plasma partitioning ratio of ~150:1, Voxelotor is utilized as a benchmark compound in pharmacokinetic modeling for targeted intracellular delivery [3]. Researchers studying drug sequestration in hematopoietic tissues use it to validate compartmental PK models against compounds that suffer from high plasma protein binding.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

337.14264148 Da

Monoisotopic Mass

337.14264148 Da

Boiling Point

539.2±50.0

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

80-82

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3ZO554A4Q8

Drug Indication

In the US, voxelotor is indicated to treat sickle cell disease in both adult and pediatric patients aged 4 years and older. In Europe, it is indicated for the treatment of hemolytic anemia due to sickle cell disease (SCD) in adults and pediatric patients 12 years of age and older as monotherapy or in combination with [hydroxyurea].
Oxbryta is indicated for the treatment of haemolytic anaemia due to sickle cell disease (SCD) in adults and paediatric patients 12 years of age and older as monotherapy or in combination with hydroxycarbamide.
Treatment of sickle cell disease

Livertox Summary

Voxelotor is an oral inhibitor of hemoglobin S polymerase that is used in the therapy of sickle cell disease. Voxelotor has been associated with rare instances of mild-to-moderate serum enzyme elevations during therapy, but has not been linked to instances of idiosyncratic acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hematologic Agents
Sickle Cell Disease Agents

Mechanism of Action

Sickle cell disease is characterized by deoxygenated sickle hemoglobin (HbS) polymerization. The genetic mutation causing this disease leads to the formation of abnormal, sickle-shaped red blood cells that aggregate and block blood vessels throughout the body, causing vaso-occlusive crises. Sickle-shaped red blood cells cannot effectively bind oxygen, thus incapable of allowing normal blood flow to organs. Voxelotor increases Hb oxygen affinity. It binds reversibly to hemoglobin (Hb) by forming a covalent bond with the N‐terminal valine of the α‐chain of the protein, resulting in an allosteric modification of Hb. Voxelotor stabilizes the oxygenated Hb state and prevents HbS polymerization by increasing hemoglobin’s affinity for oxygen.

Absorption Distribution and Excretion

Voxelotor is rapidly absorbed after oral administration, with a plasma Tmax of 2 hours. Tmax in the red blood cells ranges from 17-24 hours. The Cmax in whole blood and red blood cells occur 6 and 18 hours after an oral dose, respectively. Consumption of a high-fat meal with voxelotor significantly increased exposure to the drug during clinical trials. After a daily dose of either 300, 600, or 900 mg for a period of 15 days, when steady-state concentrations were reached, the average RBC Cmax for the respective doses were measured to be 4950, 9610 and 14 000 μg*h mL−1, respectively.
About 62.6% of the oral dose is found in the feces, of which 33.3% is an unchanged drug. About 35.5% of the dose is recovered in urine, with only 0.08% as the unchanged drug.
The apparent volume of distribution of voxelotor in the central compartment is 338L and 72.2L in the plasma.
The apparent oral clearance of voxelotor is approximately 6.7 L/h.

Metabolism Metabolites

Voxeletor is heavily metabolized via two phases. Phase I metabolism consists of oxidation and reduction, while phase II metabolism consists of glucuronidation. Voseletor is oxidized mainly by CYP3A4 and by CYP2C19, CYP2B6, and CYP2C9, to a lesser extent.

Wikipedia

Voxelotor

Biological Half Life

The plasma elimination half-life of voxelotor in sickle cell disease patients is about 35.5 hours. The mean half-life in the red blood cell is 60 days. In one study, the average plasma half-life of voxelotor was 50 hours in patients with sickle cell disease, compared with 61–85 hours in healthy subjects.

Use Classification

Human drugs -> Orphan -> Other hematological agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Vichinsky E, Hoppe CC, Ataga KI, Ware RE, Nduba V, El-Beshlawy A, Hassab H, Achebe MM, Alkindi S, Brown RC, Diuguid DL, Telfer P, Tsitsikas DA, Elghandour A, Gordeuk VR, Kanter J, Abboud MR, Lehrer-Graiwer J, Tonda M, Intondi A, Tong B, Howard J; HOPE Trial Investigators. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. N Engl J Med. 2019 Aug 8;381(6):509-519. doi: 10.1056/NEJMoa1903212. Epub 2019 Jun 14. PubMed PMID: 31199090.
2: Hutchaleelaha A, Patel M, Washington C, Siu V, Allen E, Oksenberg D, Gretler DD, Mant T, Lehrer-Graiwer J. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease. Br J Clin Pharmacol. 2019 Jun;85(6):1290-1302. doi: 10.1111/bcp.13896. Epub 2019 Mar 31. PubMed PMID: 30743314; PubMed Central PMCID: PMC6533444.
3: Howard J, Hemmaway CJ, Telfer P, Layton DM, Porter J, Awogbade M, Mant T, Gretler DD, Dufu K, Hutchaleelaha A, Patel M, Siu V, Dixon S, Landsman N, Tonda M, Lehrer-Graiwer J. A phase 1/2 ascending dose study and open-label extension study of voxelotor in patients with sickle cell disease. Blood. 2019 Apr 25;133(17):1865-1875. doi: 10.1182/blood-2018-08-868893. Epub 2019 Jan 17. PubMed PMID: 30655275; PubMed Central PMCID: PMC6484388.
4: Shet AS, Mendelsohn L, Harper J, Ostrowski D, Henry ER, Gwaabe E, Nichols J, Alayash AI, Eaton WA, Thein SL. Voxelotor treatment of a patient with sickle cell disease and very severe anemia. Am J Hematol. 2019 Apr;94(4):E88-E90. doi: 10.1002/ajh.25389. Epub 2019 Jan 8. PubMed PMID: 30592074; PubMed Central PMCID: PMC6408257.
5: Telfer P, Agodoa I, Fox KM, Burke L, Mant T, Jurek M, Tonda M, Lehrer-Graiwer J. Impact of voxelotor (GBT440) on unconjugated bilirubin and jaundice in sickle cell disease. Hematol Rep. 2018 May 22;10(2):7643. doi: 10.4081/hr.2018.7643. eCollection 2018 May 14. PubMed PMID: 30046415; PubMed Central PMCID: PMC6036983.
6: Blyden G, Bridges KR, Bronte L. Case series of patients with severe sickle cell disease treated with voxelotor (GBT440) by compassionate access. Am J Hematol. 2018 May 12. doi: 10.1002/ajh.25139. [Epub ahead of print] PubMed PMID: 29752824.
7: Rutherford NJ, Thoren KL, Shajani-Yi Z, Colby JM. Voxelotor (GBT440) produces interference in measurements of hemoglobin S. Clin Chim Acta. 2018 Jul;482:57-59. doi: 10.1016/j.cca.2018.03.032. Epub 2018 Mar 27. PubMed PMID: 29601794.
8: Estepp JH. Voxelotor (GBT440), a first-in-class hemoglobin oxygen-affinity modulator, has promising and reassuring preclinical and clinical data. Am J Hematol. 2018 Mar;93(3):326-329. doi: 10.1002/ajh.25042. PubMed PMID: 29352729.

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